molecular formula C9H11NOS2 B5120832 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one CAS No. 3698-06-4

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

Katalognummer B5120832
CAS-Nummer: 3698-06-4
Molekulargewicht: 213.3 g/mol
InChI-Schlüssel: GFDLUSAUGSDHAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one, commonly known as CT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a sulfur-containing derivative of thiazolidinone, which exhibits a wide range of biological activities. CT has been reported to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties.

Wirkmechanismus

The mechanism of action of CT is not fully understood. However, it has been proposed that CT exerts its biological activities by modulating various signaling pathways. CT has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer. CT has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
CT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CT has also been shown to increase the levels of glutathione, which is an important antioxidant molecule. CT has been reported to have anti-diabetic activity by improving insulin sensitivity and glucose uptake. It has also been shown to have hepatoprotective activity by reducing liver damage caused by toxic substances.

Vorteile Und Einschränkungen Für Laborexperimente

CT has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. CT is also relatively inexpensive compared to other heterocyclic compounds. However, CT has certain limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. CT also has a narrow therapeutic window, which may result in toxicity at higher doses.

Zukünftige Richtungen

The potential therapeutic applications of CT are still being explored. Future research should focus on improving the pharmacokinetic properties of CT by developing novel drug delivery systems. The mechanism of action of CT should also be further elucidated to identify potential molecular targets for drug development. CT should also be evaluated for its potential synergistic effects with other drugs. The anti-cancer activity of CT should be further investigated in pre-clinical and clinical studies to determine its efficacy and safety in cancer treatment.

Synthesemethoden

The synthesis of CT involves the reaction between cyclohexanone, elemental sulfur, and thiourea. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained in high yield and purity by recrystallization from a suitable solvent such as ethanol or acetone.

Wissenschaftliche Forschungsanwendungen

CT has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CT has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. CT has also been investigated for its anti-bacterial, anti-viral, and anti-fungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains and to have anti-viral activity against herpes simplex virus type 1.

Eigenschaften

IUPAC Name

5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLUSAUGSDHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)NC(=S)S2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958150
Record name 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

CAS RN

3698-06-4
Record name NSC31149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.